

# Application Notes and Protocols for the Synthesis of Graphene Oxide from Graphite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxide

Cat. No.: B1219741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Graphene **oxide** (GO) is a two-dimensional material derived from the oxidation and exfoliation of graphite. It is characterized by a hexagonal carbon lattice decorated with various oxygen-containing functional groups, such as hydroxyl, **epoxide**, carboxyl, and carbonyl groups. These functional groups render GO hydrophilic and allow for its dispersion in water and other organic solvents, a property not shared by pristine graphene.[1][2] The unique physicochemical properties of GO, including its large surface area, tunable surface chemistry, and potential for large-scale production, make it a highly attractive material for a wide range of applications, including in drug delivery, biosensing, tissue engineering, and as a precursor for the synthesis of reduced graphene **oxide** (rGO).[3][4]

The synthesis of GO from graphite is a crucial step that dictates its final properties.[3] Over the years, several methods have been developed for this purpose, with the most common being chemical oxidation routes. These methods typically involve the use of strong oxidizing agents to intercalate and oxidize the graphite layers, leading to the formation of graphite **oxide**, which can then be exfoliated to yield individual or few-layered GO sheets.[1][3] The choice of synthesis method significantly influences the degree of oxidation, the types of functional groups introduced, the size of the GO flakes, and the presence of structural defects.[3]

This document provides detailed application notes and protocols for the synthesis of graphene **oxide** from graphite, focusing on the most widely used and historically significant methods: the

Brodie, Staudenmaier, Hummers, and modified Hummers' (including the Tour-Marcano) methods.

## Synthesis Methods Overview

The chemical synthesis of graphene **oxide** from graphite has evolved over more than a century, with each method offering distinct advantages and disadvantages in terms of safety, efficiency, and the quality of the resulting GO.

- Brodie's Method (1859): This is the earliest reported method for the synthesis of graphite **oxide**.<sup>[5][6]</sup> It involves the repeated treatment of graphite with a mixture of potassium chlorate ( $KClO_3$ ) and fuming nitric acid ( $HNO_3$ ).<sup>[3][6]</sup> While effective in producing highly oxidized GO, this method is time-consuming and hazardous due to the in-situ generation of explosive chlorine **dioxide** ( $ClO_2$ ) gas.<sup>[3]</sup>
- Staudenmaier's Method (1898): This method is an improvement on Brodie's method, aiming to produce a higher degree of oxidation.<sup>[5]</sup> It utilizes a mixture of concentrated sulfuric acid ( $H_2SO_4$ ) and fuming nitric acid, with the gradual addition of potassium chlorate.<sup>[5]</sup> This modification allows for the synthesis of more highly oxidized GO in a single reaction vessel, but it still carries the risk of  $ClO_2$  evolution.<sup>[5]</sup>
- Hummers' Method (1958): Developed by William Hummers and Richard Offeman, this method became the most widely adopted due to its relative speed and improved safety profile.<sup>[5][7]</sup> It employs a mixture of concentrated sulfuric acid, sodium nitrate ( $NaNO_3$ ), and potassium permanganate ( $KMnO_4$ ) to oxidize graphite.<sup>[5][7]</sup> The Hummers' method avoids the use of potassium chlorate, thus eliminating the generation of explosive  $ClO_2$ . However, it does produce toxic gases such as nitrogen **dioxide** ( $NO_2$ ) and dinitrogen **tetroxide** ( $N_2O_4$ ).<sup>[8]</sup>
- Modified Hummers' Methods: Numerous modifications to the original Hummers' method have been proposed to improve safety, efficiency, and the quality of the synthesized GO. A significant advancement was the development of a method that excludes sodium nitrate. This modification reduces the generation of toxic gases.<sup>[8][9]</sup>
  - Improved Hummers' Method (Tour-Marcano Method): In 2010, Tour and colleagues reported an improved method that excludes  $NaNO_3$  and uses an increased amount of  $KMnO_4$  in a mixture of  $H_2SO_4$  and phosphoric acid ( $H_3PO_4$ ).<sup>[4][10][11][12]</sup> This method

enhances the efficiency of the oxidation process, yields a greater amount of hydrophilic oxidized material, and is safer as it does not generate toxic gases and the reaction temperature is more easily controlled.[10][11]

## Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different graphene oxide synthesis methods.

| Parameter                              | Brodie's Method                              | Staudenmaier's Method                                                              | Hummers' Method                                                              | Improved Hummers' (Tour-Marcano) Method                                                   |
|----------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Starting Material                      | Graphite                                     | Graphite                                                                           | Graphite                                                                     | Graphite                                                                                  |
| Oxidizing Agents                       | KClO <sub>3</sub> , fuming HNO <sub>3</sub>  | KClO <sub>3</sub> , conc. H <sub>2</sub> SO <sub>4</sub> , fuming HNO <sub>3</sub> | KMnO <sub>4</sub> , NaNO <sub>3</sub> , conc. H <sub>2</sub> SO <sub>4</sub> | KMnO <sub>4</sub> , conc. H <sub>2</sub> SO <sub>4</sub> , H <sub>3</sub> PO <sub>4</sub> |
| Graphite:KMnO <sub>4</sub> ratio (w/w) | N/A                                          | N/A                                                                                | 1:3                                                                          | 1:6[4]                                                                                    |
| Reaction Temperature                   | ~60 °C[3]                                    | Room Temperature                                                                   | 0-45 °C[7]                                                                   | 50 °C[3][4]                                                                               |
| Reaction Time                          | Several days[3]                              | Several days                                                                       | < 4 hours[13]                                                                | ~12 hours[3][4]                                                                           |
| Key Safety Concerns                    | Generation of explosive ClO <sub>2</sub> gas | Generation of explosive ClO <sub>2</sub> gas                                       | Generation of toxic NO <sub>2</sub> /N <sub>2</sub> O <sub>4</sub> gases     | Exothermic reaction, requires careful temperature control                                 |
| C/O Ratio of Product                   | ~2.2[3]                                      | Not specified                                                                      | 2.1 - 2.9[1]                                                                 | Highly oxidized                                                                           |

# Experimental Protocols

## Hummers' Method Protocol

This protocol is based on the original method described by Hummers and Offeman.

### Materials:

- Graphite flakes (e.g., 2 g)[14]
- Sodium nitrate ( $\text{NaNO}_3$ ) (e.g., 2 g)[14]
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 98%) (e.g., 90 mL)[14]
- Potassium permanganate ( $\text{KMnO}_4$ ) (e.g., 10 g)[14]
- Deionized (DI) water
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 30%) (e.g., 12 mL)[14]
- Hydrochloric acid (HCl, 10%)

### Procedure:

- In a flask placed in an ice bath, slowly add graphite and  $\text{NaNO}_3$  to concentrated  $\text{H}_2\text{SO}_4$  while stirring. Maintain the temperature below 20°C.
- Once the mixture is well-dispersed, slowly add  $\text{KMnO}_4$  portion-wise, ensuring the temperature does not exceed 20°C.
- Remove the flask from the ice bath and allow it to warm to 35-45°C. Stir for approximately 2 hours. The mixture will become a thick, brownish paste.
- Slowly add DI water to the paste. This is a highly exothermic step, so add the water carefully to control the temperature increase.
- Heat the diluted mixture to 98°C and maintain for 15 minutes.

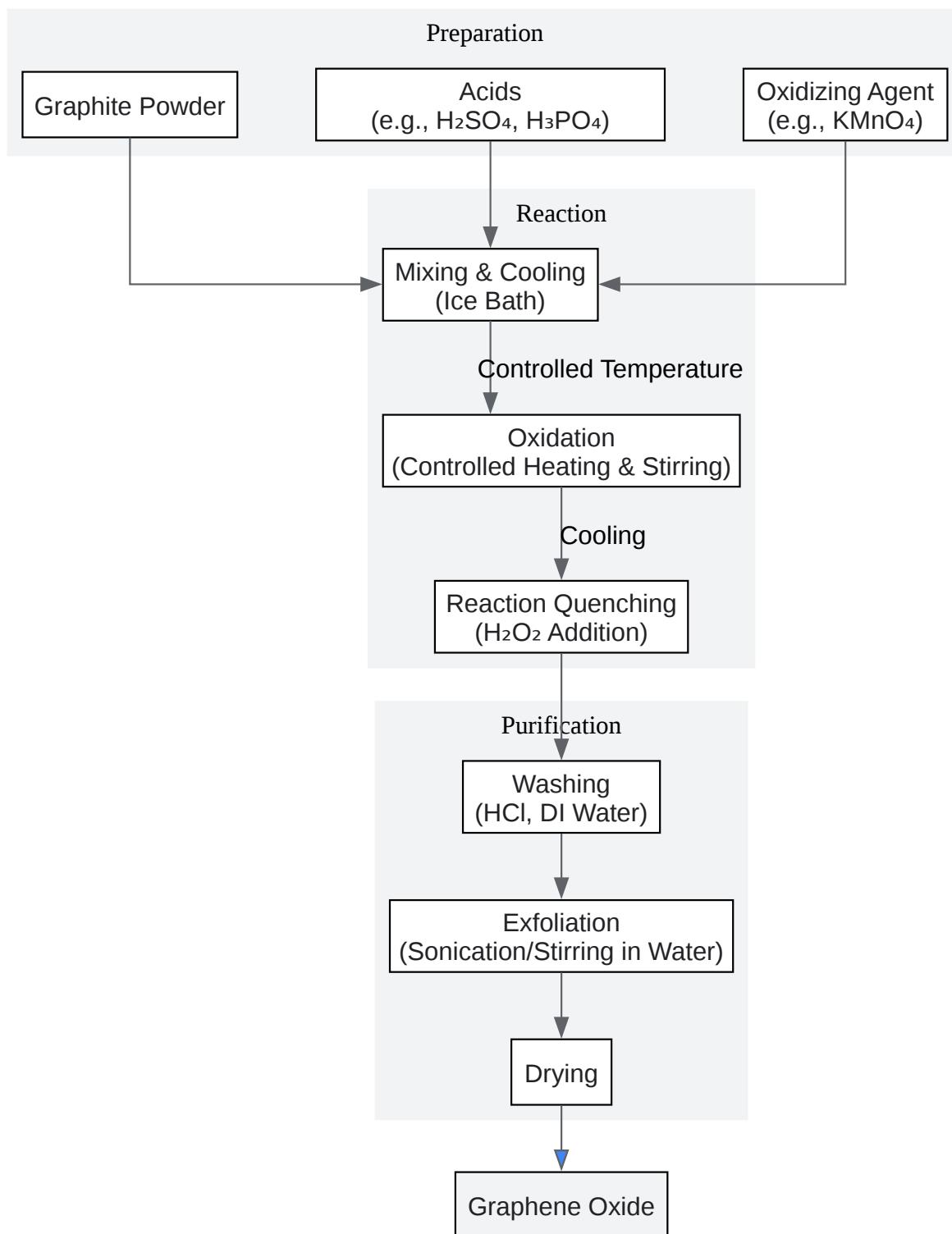
- Allow the mixture to cool to room temperature and then add  $\text{H}_2\text{O}_2$ . The color of the solution should change to a brilliant yellow, indicating the oxidation of permanganate to soluble manganese ions.
- Filter the hot solution and wash the resulting solid with warm DI water and then with a 10% HCl solution to remove metal ions.
- Continue washing with DI water until the pH of the filtrate is neutral.
- Dry the resulting graphite **oxide** product.

## Improved Hummers' (Tour-Marcano) Method Protocol

This protocol is based on the improved synthesis method that is safer and more efficient.

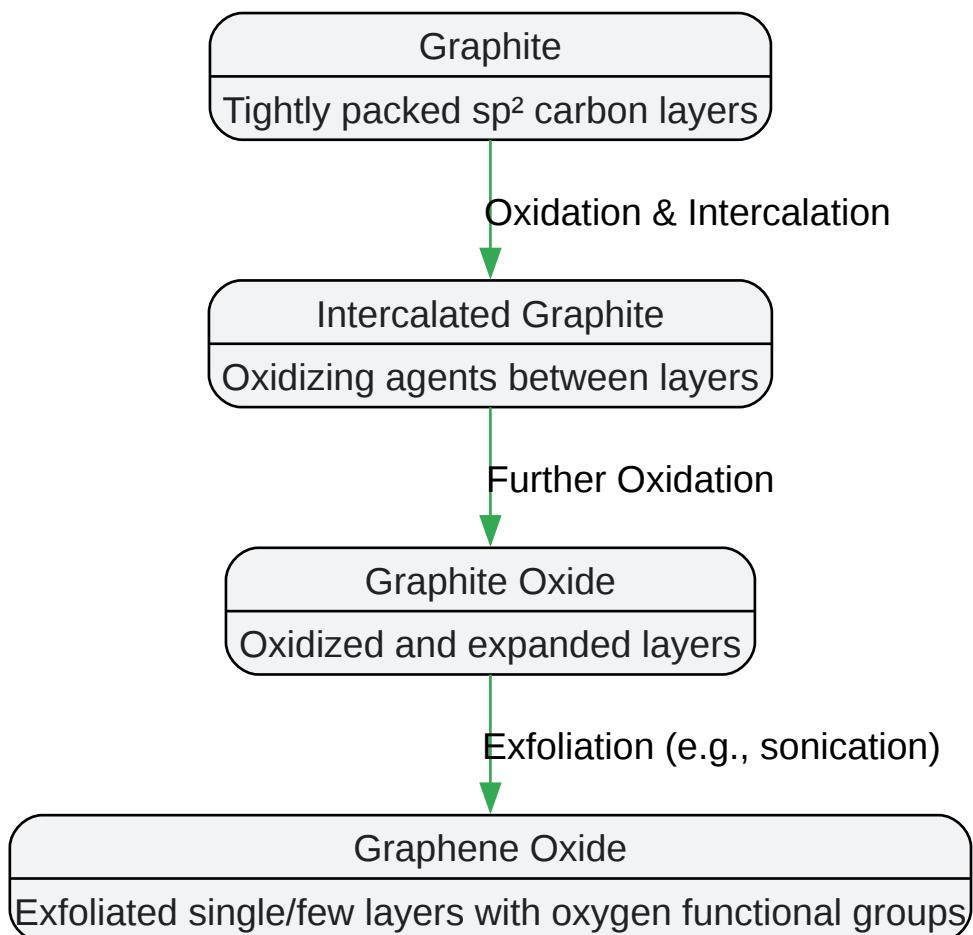
### Materials:

- Graphite flakes (e.g., 3 g)[4][12]
- Potassium permanganate ( $\text{KMnO}_4$ ) (e.g., 18 g)[4][12]
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 96-98%) (e.g., 360 mL)[4][12]
- Phosphoric acid ( $\text{H}_3\text{PO}_4$ , 85%) (e.g., 40 mL)[4][12]
- Deionized (DI) water (on ice)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 30-35%) (e.g., 3 mL)[4][12]
- Hydrochloric acid (HCl, 30%)
- Ethanol


### Procedure:

- Add graphite and  $\text{KMnO}_4$  to a flask.
- In a separate beaker, prepare a 9:1 mixture of concentrated  $\text{H}_2\text{SO}_4$  and  $\text{H}_3\text{PO}_4$ .

- Slowly add the acid mixture to the flask containing the graphite and KMnO<sub>4</sub> while stirring in an ice bath to maintain a low temperature.
- Heat the mixture to 50°C and stir for approximately 12 hours.[3][4]
- After 12 hours, cool the reaction mixture to room temperature and then pour it onto ice (e.g., 400 mL of DI water ice).[4][12]
- Add H<sub>2</sub>O<sub>2</sub> to the mixture to quench the reaction. The solution will turn a bright yellow color.[4][12]
- Filter the mixture and wash the retained solid sequentially with DI water, 30% HCl, and ethanol.[4]
- Resuspend the washed solid in water and centrifuge to separate the GO.
- Dry the final product to obtain graphene **oxide** powder.


## Visualizations

### Experimental Workflow for Graphene Oxide Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of graphene **oxide** from graphite.

## Conceptual Diagram of Graphite to Graphene Oxide Transformation



[Click to download full resolution via product page](#)

Caption: Conceptual transformation from graphite to graphene **oxide**.

## Conclusion

The synthesis of graphene **oxide** from graphite is a well-established yet continually evolving field. The choice of method, from the historic Brodie and Staudenmaier techniques to the widely used Hummers' method and its safer, more efficient modifications like the Tour-Marcano method, has a profound impact on the properties of the resulting material. For researchers, scientists, and professionals in drug development, a thorough understanding of these synthesis protocols is essential for producing GO with the desired characteristics for their specific applications. The provided protocols and comparative data serve as a valuable resource for the

reproducible and safe synthesis of graphene **oxide**. Careful attention to reaction conditions and safety precautions is paramount, especially when working with strong acids and oxidizing agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Applications of Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Graphene Oxide (GO) by Modified Hummers Method and Its Thermal Reduction to Obtain Reduced Graphene Oxide (rGO)\* [scirp.org]
- 6. Structural, Morphological, and Antibacterial Attributes of Graphene Oxide Prepared by Hummers' and Brodie's Methods [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accelerated Synthesis of Graphene Oxide from Graphene [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced synthesis method of graphene oxide - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00706D [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Graphene Oxide from Graphite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219741#how-to-synthesize-graphene-oxide-from-graphite>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)